molecular formula C13H10FNO2 B6413878 MFCD18323393 CAS No. 1261917-74-1

MFCD18323393

Cat. No.: B6413878
CAS No.: 1261917-74-1
M. Wt: 231.22 g/mol
InChI Key: YLARIKKVSGBJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD18323393 is a chemical compound cataloged under the Molecular Formula Data Library (MFCD) system. Compounds in this registry typically undergo rigorous characterization, including spectroscopic analysis (NMR, IR), chromatographic purity assessments, and thermodynamic property evaluations (e.g., solubility, stability) .

Properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-6-9(2-3-12(8)14)10-4-5-15-7-11(10)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLARIKKVSGBJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=NC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692482
Record name 4-(4-Fluoro-3-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-74-1
Record name 4-(4-Fluoro-3-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

MFCD18323393 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .

Scientific Research Applications

MFCD18323393 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it is utilized in the study of cellular processes and molecular interactionsAdditionally, it is used in industrial applications for the production of various chemical products .

Mechanism of Action

The mechanism of action of MFCD18323393 involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize MFCD18323393, we compare it with three structurally analogous compounds from peer-reviewed datasets:

Table 1: Structural and Physicochemical Comparison
Parameter This compound (Inferred) CAS 918538-05-3 CAS 1046861-20-4 CAS 1533-03-5
Molecular Formula Not reported C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₁₀H₉F₃O
Molecular Weight Not reported 188.01 g/mol 235.27 g/mol 202.17 g/mol
Solubility (mg/mL) Not reported 0.24 (ESOL) 0.24 (ESOL) Not reported
Bioavailability Score Not reported 0.55 0.55 Not reported
Hazard Statements Not reported H315-H319-H335 (Skin/eye irritation, respiratory toxicity) H302 (Acute toxicity) Not reported

Key Observations :

CAS 1046861-20-4 features a boronic acid ester, commonly utilized in Suzuki-Miyaura cross-coupling reactions . this compound may share synthetic pathways with these compounds, such as palladium-catalyzed couplings or nucleophilic substitutions.

Solubility and Bioavailability: Both CAS 918538-05-3 and CAS 1046861-20-4 exhibit low aqueous solubility (0.24 mg/mL), limiting their utility in drug formulations without excipient optimization .

Safety Profiles :

  • CAS 918538-05-3 poses risks of skin/eye irritation and respiratory toxicity, necessitating handling under fume hoods .
  • CAS 1046861-20-4 is acutely toxic (H302), requiring stringent dose control in industrial applications .

Comparison with Functionally Similar Compounds

This compound’s functional analogs include catalysts and intermediates used in medicinal chemistry:

Table 2: Functional Comparison
Parameter This compound (Inferred) CAS 1761-61-1 CAS 1533-03-5
Primary Use Catalysis/Pharmaceuticals Benzimidazole synthesis Ketone-based intermediates
Reaction Conditions Not reported A-FGO catalyst, THF, 2 hr Methanol, reflux
Yield Not reported 98% Not reported
Thermal Stability Not reported Stable up to 5 cycles Not reported

Key Observations :

Synthetic Efficiency: CAS 1761-61-1 achieves a 98% yield in benzimidazole synthesis using recyclable A-FGO catalysts, highlighting green chemistry advantages . this compound may benefit from analogous catalyst systems to enhance atom economy and reduce waste.

Industrial Applicability :

  • CAS 1533-03-5’s trifluoromethyl group improves metabolic stability in drug candidates but complicates synthesis due to fluorine’s electronegativity .
  • This compound’s hypothetical fluorinated analogs would require specialized handling to mitigate decomposition risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.